Rel-(1R,2S,8aS)-octahydroindolizine-1,2-diol
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Overview
Description
Rel-(1R,2S,8aS)-octahydroindolizine-1,2-diol is a complex organic compound characterized by its unique structure, which includes multiple rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,8aS)-octahydroindolizine-1,2-diol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the hydrogenation of specific precursors under controlled conditions to achieve the desired stereochemistry . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability . The choice of catalysts and reaction conditions is crucial to maintain the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S,8aS)-octahydroindolizine-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Rel-(1R,2S,8aS)-octahydroindolizine-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2S,8aS)-octahydroindolizine-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, influencing their activity and function . The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,8aS)-1,2-dihydroxy-octahydroindolizin-3-one: Shares a similar core structure but differs in functional groups and stereochemistry.
Cannabisin D precursor: Another compound with a related structure, used in the synthesis of cannabinoids.
Uniqueness
Rel-(1R,2S,8aS)-octahydroindolizine-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,2S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8+/m0/s1 |
InChI Key |
SQECYPINZNWUTE-BIIVOSGPSA-N |
Isomeric SMILES |
C1CCN2C[C@@H]([C@@H]([C@@H]2C1)O)O |
Canonical SMILES |
C1CCN2CC(C(C2C1)O)O |
Origin of Product |
United States |
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